molecular formula C16H13N5O3S B2935991 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 2034327-50-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B2935991
CAS No.: 2034327-50-7
M. Wt: 355.37
InChI Key: UJGIKOAWYXFIPF-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound featuring a unique structure that combines elements of imidazole, thiazole, and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.

    Formation of the Tetrahydropyrimidine Ring: This involves the condensation of a urea derivative with a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Final Coupling: The final step is the coupling of the imidazo[2,1-b]thiazole-phenyl intermediate with the tetrahydropyrimidine derivative, typically using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, recycling of solvents, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b]thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., methyl iodide)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide
  • 4-(2,3-Dihydro-imidazo[2,1-b]thiazol-6-yl)-phenol
  • (6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Uniqueness

Compared to similar compounds, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide stands out due to its combined structural features of imidazole, thiazole, and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-13-7-11(18-15(24)20-13)14(23)17-10-4-2-1-3-9(10)12-8-21-5-6-25-16(21)19-12/h1-4,7-8H,5-6H2,(H,17,23)(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGIKOAWYXFIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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